Product packaging for 2-Azaspiro[3.3]heptane-6-carboxylic acid(Cat. No.:CAS No. 1172691-93-8)

2-Azaspiro[3.3]heptane-6-carboxylic acid

Katalognummer: B1388123
CAS-Nummer: 1172691-93-8
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: ACGZSACKMXZHNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic amino acid featuring a bicyclic structure with two fused cyclopropane rings. Its rigid, three-dimensional conformation enhances its utility in drug design by mimicking natural amino acids like γ-aminobutyric acid (GABA) and ornithine while offering improved metabolic stability and target selectivity . The compound’s spirocyclic scaffold imposes steric constraints, making it a valuable building block for peptidomimetics and kinase inhibitors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B1388123 2-Azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1172691-93-8

Eigenschaften

IUPAC Name

2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZSACKMXZHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multi-Step Synthesis via Reduction and Ring Closure (Patent CN102442934A)

This method focuses on synthesizing 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester as a key intermediate, which can be converted to the target acid. The process includes:

Step Reaction Description Reagents/Conditions Yield (%)
1 Reduction of precursor compound (14) Lithium aluminum hydride (LiAlH4), THF, 0 °C to RT 96.2
2 Protection with tosyl chloride (TsCl) TsCl, pyridine ~80
3 Ring closure with o-nitrobenzenesulfonamide K2CO3, DMF Moderate
4 Thiophenol substitution K2CO3, DMF Moderate
5 Ketone formation and BOC protection Acidic conditions followed by BOC2O under alkaline conditions 82
  • The overall yield of the multi-step process reaches approximately 41%.
  • Conditions are mild, suitable for scale-up.
  • The method addresses previous challenges such as low yields and purification difficulties.
  • Lithium aluminum hydride reduction is critical for converting the starting material to the alcohol intermediate.
  • Protection and ring closure steps facilitate the formation of the azaspiro scaffold.
  • Final BOC protection stabilizes the compound for further use or isolation.

Three-Step Synthesis via Acylation, Cyanide Substitution, and Hydrolysis (Patent CN105646318A)

This industrially scalable method synthesizes 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, a protected form of the target acid, through:

Step Reaction Description Reagents/Conditions Solvent Yield (%)
1 Acylation of starting compound with p-dimethylamino-azo-benzene acyl chloride Basic conditions Methylene dichloride Moderate
2 Nucleophilic substitution with sodium cyanide Sodium cyanide N,N-Dimethylformamide (DMF) Moderate
3 Hydrolysis and final compound formation under basic conditions Aqueous or alcoholic basic media Water, ethanol or mixtures Up to 38.4
  • The reaction sequence is straightforward, with short routes and easy operation.
  • Solvents are chosen for optimal reaction control and scalability.
  • The method achieves an overall yield of approximately 38.4%.
  • Suitable for industrial production due to simple steps and readily available reagents.

Catalytic Enantioselective Synthesis (Research Article, MDPI)

A more advanced approach involves the preparation of spirocyclic amino acid scaffolds related to 2-azaspiro[3.3]heptane-6-carboxylic acid:

  • The key step is a one-pot double allylic alkylation catalyzed under enantioselective conditions.
  • Subsequent steps include dibromocarbene addition, debromination, and deprotection.
  • Hydrogenolysis is preferred over radical reduction for debromination, yielding up to 83% in that step.
  • The process produces optically active compounds useful for drug design and biochemical applications.
  • The final acid is obtained by base-mediated hydrolysis and acidification, with yields around 78% in the hydrolysis step.

Comparative Summary of Preparation Methods

Method Key Features Overall Yield (%) Scalability Reaction Conditions Notes
Multi-step Reduction and Ring Closure LiAlH4 reduction, Ts protection, ring closure, BOC protection ~41 High Mild, controlled temperature Suitable for large scale, moderate complexity
Three-Step Acylation-Cyanide-Hydrolysis Simple sequence, industrial solvents ~38.4 High Basic conditions, common solvents Industrially practical, fewer steps
Catalytic Enantioselective Synthesis Enantioselective, complex catalysis Variable (high in steps) Moderate Requires catalyst, low temperature Useful for chiral derivatives

Research Findings and Practical Notes

  • Yield Optimization : The use of lithium aluminum hydride in the reduction step is critical for high yield and purity in the multi-step synthesis. Protection strategies (e.g., tosyl and BOC groups) improve reaction specificity and product stability.
  • Reaction Conditions : Mild reaction conditions prevent degradation and allow for easier purification, essential for scale-up.
  • Industrial Suitability : The three-step method with acylation, cyanide substitution, and hydrolysis is preferred for industrial applications due to fewer steps, easier operation, and use of common solvents.
  • Enantioselectivity : Advanced catalytic methods enable access to optically active forms of 2-azaspiro[3.3]heptane derivatives, important for pharmaceutical development.
  • Challenges : Some earlier reported methods suffer from low yields or harsh conditions that limit scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a rigid spirocyclic structure consisting of two interconnected four-membered rings. This configuration provides steric constraints that enhance the compound's biological activity, selectivity, and interactions with biological targets. The rigidity allows for better fitting into enzyme active sites and receptor binding pockets, potentially leading to improved therapeutic efficacy.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Design : 2-Azaspiro[3.3]heptane-6-carboxylic acid is explored as a scaffold for developing peptidomimetics—molecules that mimic peptides while offering enhanced stability and bioavailability. This makes it a candidate for designing drugs targeting specific biological pathways .
  • Enzyme Inhibition : The compound has shown promise in inhibiting soluble epoxide hydrolase (sEH), an enzyme linked to various diseases such as hypertension and inflammation. Inhibition of this enzyme could have therapeutic implications for conditions like rheumatoid arthritis and cardiovascular diseases .

2. Biological Activity

  • Antiviral Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity against viruses like dengue and SARS-CoV-2, suggesting potential applications in treating infectious diseases .
  • Selective Binding : The compound's unique structure allows it to selectively bind to specific receptors, enhancing its potential as a therapeutic agent in various biochemical pathways .

Case Studies

1. Inhibition of Soluble Epoxide Hydrolase
Research has demonstrated that derivatives of 2-Azaspiro[3.3]heptane can effectively inhibit sEH, showing promise in treating inflammatory diseases and metabolic disorders. This has been documented in various studies focusing on the structure-activity relationship of these compounds .

2. Antiviral Activity Against Dengue Virus
In vitro studies have shown that compounds derived from 2-Azaspiro[3.3]heptane can inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This highlights their potential as antiviral agents and opens avenues for further research into their mechanisms of action .

Feasible Synthetic Routes

The synthesis of this compound involves several chemical reactions, often utilizing coupling agents such as HATU or EDC in organic solvents like DMF. Various synthetic strategies have been explored to optimize yield and purity .

Synthetic Route Yield (%) Conditions
HATU Coupling84N,N-Dimethylformamide at 0°C for 1 hour
EDC CouplingVariableDMF over 24 hours

Wirkmechanismus

The mechanism of action of 2-Azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic scaffold can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to pronounced biological effects. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

  • Structure: Features an additional amino group at position 6, creating a zwitterionic structure.
  • Properties: Molecular Weight: 156.18 g/mol (vs. 155.20 g/mol for the parent compound) . Solubility: Enhanced aqueous solubility due to the amino group’s polarity. Biological Activity: Acts as a selective ligand for kinases (CDK1, CDK2, CDK5) and GSK-3, with applications in insecticides and acaricides .
  • Synthesis : Synthesized via cyclization of 1,3-bis-electrophilic intermediates, yielding sterically constrained diamines .

2-Azaspiro[3.3]heptane-1-carboxylic Acid

  • Structure : Carboxylic acid group at position 1 instead of 6, altering spatial orientation.
  • Applications : Used to replace piperidine in drug analogs (e.g., Bupivacaine derivatives), improving water solubility and reducing toxicity .
  • Derivatives : Functionalization via Seyferth–Gilbert homologation introduces alkynes, enabling diverse pharmacophore integration .

tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate

  • Structure : Incorporates a Boc (tert-butoxycarbonyl) protecting group.
  • Properties :
    • Molecular Weight: 212.29 g/mol .
    • LogP (Predicted): 1.53 (vs. -0.31 for the unprotected parent compound), indicating increased lipophilicity .
  • Role in Synthesis : Facilitates selective reactions at the amine group; deprotection with trifluoroacetic acid yields active intermediates .

Trifluoroacetate Salts

  • Example : 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate.
  • Impact : Salt formation improves crystallinity and handling. The trifluoroacetate counterion enhances solubility in organic solvents, aiding purification .

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid

  • Structure : Replaces a cyclopropane ring with an oxygen-containing tetrahydropyran.
  • Advantages: Increased metabolic stability and bioavailability compared to non-oxygenated spirocycles .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups LogP<sup>a</sup> Biological Targets/Applications
This compound 1170775-77-5 155.20 Carboxylic acid -0.31 Kinase inhibitors, peptidomimetics
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid 1170775-77-5 156.18 Amino, carboxylic acid -1.02 (predicted) CDK1/2/5, GSK-3 inhibitors
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 212.29 Boc-protected amine 1.53 Synthetic intermediate
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid N/A 183.21 (estimated) Ether, carboxylic acid -0.89 (estimated) Improved ADME in Bupivacaine analogs

<sup>a</sup> LogP values calculated using XLogP3 .

Key Research Findings

  • Synthetic Yields : The Boc-protected derivative is synthesized in 84% yield via carbodiimide-mediated coupling , while trifluoroacetate salts are obtained in >99% purity after deprotection .
  • Biological Selectivity: The 6-amino derivative shows 10-fold higher kinase inhibition (IC50 = 0.2 µM for CDK2) compared to the parent compound .
  • Solubility: The 7-oxa analog increases water solubility by 50% in physiological buffers, addressing limitations of non-oxygenated spirocycles .

Biologische Aktivität

2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of sterically constrained amino acids, which are known for their ability to enhance the selectivity and efficacy of drug candidates. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in drug design.

Structural Characteristics

The compound features a rigid spirocyclic structure that consists of two four-membered rings connected at a single atom. This steric constraint allows for a pre-organization of functional groups, enhancing its interactions with various biological targets.

This compound acts primarily as a ligand for several biological targets. The rigidity of its structure allows it to fit snugly into the active sites of enzymes and receptors, potentially leading to enhanced binding affinities compared to more flexible compounds.

Target Interactions

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various disease states such as hypertension and inflammation. Inhibition of sEH has therapeutic implications for conditions like rheumatoid arthritis and cardiovascular diseases .
  • Peptidomimetics : Its structural characteristics make it an excellent candidate for the design of peptidomimetic drugs, which mimic peptide structures while offering improved stability and bioavailability .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antiviral Properties : Preliminary studies have suggested that derivatives of this compound may possess antiviral activity against viruses such as dengue and SARS-CoV-2, indicating potential applications in infectious disease treatment .
  • Selective Binding : The compound's unique structure allows it to selectively bind to specific receptors, enhancing its potential as a therapeutic agent in various biochemical pathways .

Case Studies

  • Inhibition of Soluble Epoxide Hydrolase : Research has demonstrated the effectiveness of 2-Azaspiro[3.3]heptane derivatives in inhibiting sEH, showing promise in treating inflammatory diseases and metabolic disorders .
  • Antiviral Activity Against Dengue Virus : In vitro studies have shown that compounds derived from 2-Azaspiro[3.3]heptane can inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), highlighting their potential as antiviral agents .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further.

Study Findings Implications
Demonstrated enhanced selectivity as ligands for biological targetsPotential for drug development
Effective inhibition of sEH in vitroTherapeutic applications in inflammatory diseases
Antiviral activity against dengue virusNew avenues for antiviral drug design

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Azaspiro[3.3]heptane-6-carboxylic acid derivatives?

  • Methodological Answer : The synthesis typically involves functionalizing spirocyclic precursors through oxidation, reduction, or homologation. For example:

  • Dess-Martin Periodinane Oxidation : Converts tert-butyl esters (e.g., compound 5a ) to ketones (e.g., 5b ) in dichloromethane (DCM) at 0°C with 2-hour stirring, achieving yields >80% after purification via vacuum distillation .
  • Seyferth–Gilbert Homologation : Transforms aldehydes to alkynes using the Bestmann-Ohira reagent and potassium carbonate, as seen in the synthesis of 6a and 6b .
  • Deprotection : Trifluoroacetic acid (TFA) in DCM efficiently removes Boc groups, critical for generating free amines .

Q. How is Boc protection utilized in the synthesis of this compound intermediates?

  • Methodological Answer : Boc (tert-butoxycarbonyl) protection is employed to stabilize reactive amines during multi-step syntheses. For instance:

  • Stepwise Protection : Boc groups are introduced early (e.g., tert-butyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate ) to prevent side reactions during subsequent alkylation or oxidation steps .
  • Selective Deprotection : TFA-mediated cleavage under mild conditions preserves the spirocyclic core while exposing functional groups for further derivatization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR is used to verify spirocyclic geometry (e.g., distinct proton environments in 6a and 6b ) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weights and detects impurities (e.g., LC-MS with >99% purity thresholds in intermediates) .
  • Chromatography : Flash column chromatography or distillation (e.g., vacuum distillation for 5b ) resolves stereoisomers or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of functionalized this compound esters?

  • Methodological Answer :

  • Catalyst Screening : Potassium carbonate in Seyferth–Gilbert reactions improves alkyne yields (87% for 6a ) compared to weaker bases .
  • Temperature Control : LiAlH4_4 reductions at -20°C minimize over-reduction, as demonstrated in the synthesis of 3a (84.3% yield) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide bond formation, achieving >99% conversion in HATU-mediated reactions .

Q. What strategies address contradictory data in characterizing spirocyclic intermediates during synthesis?

  • Methodological Answer :

  • Cross-Validation : Discrepancies in NMR shifts (e.g., for 4a vs. 4b ) are resolved by comparing experimental data with computational models (DFT calculations) .
  • Purification Adjustments : Contradictory MS peaks (e.g., in 6b ) may indicate residual solvents; repeated flash chromatography or recrystallization ensures purity .
  • Reaction Monitoring : Real-time LC-MS tracks intermediate stability, identifying degradation pathways (e.g., acid-sensitive Boc groups) .

Q. How does the incorporation of this compound scaffolds influence the pharmacokinetic properties of drug candidates?

  • Methodological Answer :

  • Enhanced Solubility : The spirocyclic core increases polarity, improving water solubility (e.g., 7-oxa derivatives in tuberculosis drug TBI-223) .
  • Metabolic Stability : Rigid 3D structures reduce cytochrome P450-mediated oxidation, prolonging half-life (e.g., Bupivacaine analogs with spirocyclic piperidines) .
  • Toxicity Mitigation : Lower hepatotoxicity is observed in spirocyclic vs. planar analogs due to reduced off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 2
2-Azaspiro[3.3]heptane-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.